molecular formula C10H20N2 B13440205 N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine

Cat. No.: B13440205
M. Wt: 168.28 g/mol
InChI Key: CYOMMGYDVRARBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine: is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is characterized by a cyclopropane ring attached to a piperidine ring, with two methyl groups attached to the nitrogen atom. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine typically involves the reaction of cyclopropanamine with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, although it is not approved for clinical use.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a piperidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3

InChI Key

CYOMMGYDVRARBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.